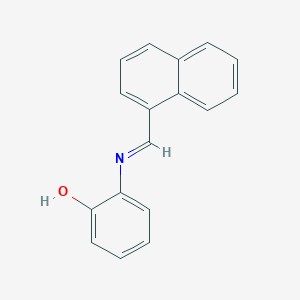
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is a heterocyclic compound that features a triazole ring fused with pyridine and cyanophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener and more sustainable processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or pyridines.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Pyridyl)-1,3,4-oxadiazole
- 2-(2-Pyridyl)-1,3,4-thiadiazole
- 2-(2-Pyridyl)-5-phenyl-1,3,4-triazole
Uniqueness
2-(Pyridin-2-yl)-5-(3-cyanophenyl)-1,3,4-triazole is unique due to the presence of both pyridine and cyanophenyl groups, which confer distinct electronic and steric properties. This makes it particularly versatile in various chemical reactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H9N5 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-10-4-3-5-11(8-10)13-17-14(19-18-13)12-6-1-2-7-16-12/h1-8H,(H,17,18,19) |
Clave InChI |
JOGBPNKJCHPTAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=CC(=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















